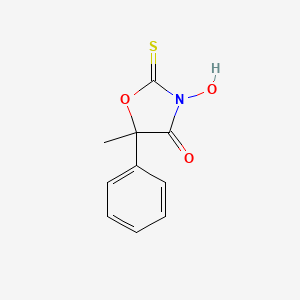![molecular formula C14H12N2O2 B12890271 Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes an acetaldehyde oxime group attached to a naphthofuran ring system, which is further substituted with an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime typically involves multiple steps. One common method starts with the reaction of 2-hydroxynaphthalene-1-carbaldehyde with hydroxylamine hydrochloride in the presence of fused sodium acetate to yield the corresponding oxime . This intermediate is then acetylated using acetic anhydride to form 2-acetyloxynaphthalene-1-carbonitrile . Subsequent reactions with various alkylating agents and ring closure reactions using sodium ethoxide solution lead to the formation of the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Analyse Chemischer Reaktionen
Types of Reactions
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group into a nitro group or other oxidized forms.
Reduction: The oxime group can be reduced to an amine.
Substitution: The amino group on the naphthofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The naphthofuran ring system can interact with enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate: This compound shares the naphthofuran core structure and exhibits similar biological activities.
3-nitro-2-acetylnaphtho[2,1-b]furan: Another naphthofuran derivative with notable biological properties.
Uniqueness
Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H12N2O2 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-[(E)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine |
InChI |
InChI=1S/C14H12N2O2/c1-2-16-18-14-13(15)12-10-6-4-3-5-9(10)7-8-11(12)17-14/h2-8H,15H2,1H3/b16-2+ |
InChI-Schlüssel |
ZKYMKCJDLKTSFD-APQPDGGLSA-N |
Isomerische SMILES |
C/C=N/OC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Kanonische SMILES |
CC=NOC1=C(C2=C(O1)C=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)



![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

